A Technical Guide to 1,9-Dibromoperfluoro-2,5,8-trioxanonane: Properties, Synthesis, and Applications
A Technical Guide to 1,9-Dibromoperfluoro-2,5,8-trioxanonane: Properties, Synthesis, and Applications
This document serves as an in-depth technical guide on 1,9-Dibromoperfluoro-2,5,8-trioxanonane, a key bifunctional building block in advanced materials science and chemical synthesis. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated ether structures.
Introduction: The Strategic Value of Functionalized Perfluoropolyethers (PFPEs)
Perfluoropolyethers (PFPEs) are a class of fluoropolymers characterized by a backbone consisting of carbon, oxygen, and fluorine atoms. The presence of highly stable C-F and C-O bonds imparts exceptional properties, including superior thermal and chemical stability, high resistance to oxidation, non-flammability, and excellent lubricating capabilities.[1] These attributes have established PFPEs as critical materials in extreme applications, such as lubricants in the aerospace and nuclear industries, and as vacuum pump fluids in corrosive semiconductor manufacturing processes.[2]
While inert PFPEs are valued for their stability, the true synthetic versatility of this class emerges from terminally functionalized derivatives. By introducing reactive "handles" at the ends of the perfluoroether chain, these molecules are transformed from passive materials into dynamic and versatile building blocks. 1,9-Dibromoperfluoro-2,5,8-trioxanonane is a prime example of such a synthon, offering two reactive C-Br bonds separated by a stable, inert, and flexible perfluoroether spacer. This unique architecture allows for the precise introduction of fluorinated segments into larger molecular frameworks, enabling the design of novel polymers, surfactants, coatings, and advanced materials for specialized applications, including drug delivery and phase-transfer catalysis.[1][]
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of 1,9-Dibromoperfluoro-2,5,8-trioxanonane are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 330562-49-7 | [4] |
| Molecular Formula | C₆Br₂F₁₂O₃ | [] |
| Molecular Weight | 507.85 g/mol | [] |
| IUPAC Name | 1-[bromo(difluoro)methoxy]-2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethane | [] |
| Appearance | Clear Liquid (inferred from related compounds) | [5] |
| Density | 2.127 g/cm³ | [] |
| Boiling Point | 52 °C @ 25 mmHg | [] |
| Purity | Commercially available at ≥95% or ≥98% | [] |
Spectroscopic Signatures (Predicted)
While specific spectra are not publicly available, the structure allows for predictable spectroscopic signatures crucial for identity and purity confirmation.
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¹⁹F NMR: The fluorine spectrum is expected to be the most informative. Distinct signals with characteristic chemical shifts and coupling patterns would be observed for the different fluorine environments: the terminal -OCF₂Br group, the central -OCF₂CF₂O- unit, and the adjacent -CF₂O- groups. The fluorine atoms on the bromine-bearing carbon would exhibit a chemical shift significantly different from those within the ether backbone.
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¹³C NMR: Carbon signals would be split by the attached fluorine atoms (C-F coupling). The carbons bonded to bromine and oxygen (-OCF₂Br) would appear in a distinct region from the carbons within the perfluoroether chain (-OCF₂-).
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound (¹⁹Br and ⁸¹Br isotopes). Predictable fragmentation patterns would include the loss of a bromine radical (Br•), cleavage of the C-Br bond, and fragmentation along the ether backbone.
Synthesis Pathway and Mechanistic Considerations
The synthesis of α,ω-dihalogenated PFPEs often leverages the reactivity of other terminal functional groups. A highly efficient and documented route for related structures involves the conversion of PFPE diacyl peroxides into the corresponding di-iodides or di-bromides, with reported conversion efficiencies exceeding 90%.[6] This provides a robust and validated synthetic strategy.
Proposed Synthetic Workflow
The synthesis is envisioned as a two-step process starting from a commercially available or preparable perfluoropolyether diacyl halide.
Caption: Proposed two-step synthesis of 1,9-Dibromoperfluoro-2,5,8-trioxanonane.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative, field-proven methodology adapted from established syntheses of related compounds.[6]
Step 1: Synthesis of the PFPE Diacyl Peroxide Intermediate
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Inert Atmosphere: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the starting PFPE diacyl halide dissolved in a suitable fluorinated solvent (e.g., 1,1,2-trichlorotrifluoroethane or a hydrofluoroether).
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Cooling: Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures are critical to control the exothermic reaction and prevent premature decomposition of the peroxide product.
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Reagent Addition: Slowly add a solution of hydrogen peroxide (H₂O₂) and a base (e.g., aqueous KOH or NaOH) dropwise to the stirred solution. The base activates the H₂O₂ for nucleophilic attack on the acyl halide.
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Reaction: Maintain the temperature at 0-5 °C and stir for 2-4 hours until the reaction is complete (monitored by IR spectroscopy, watching for the disappearance of the acyl halide peak).
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Workup: Carefully separate the organic phase. Wash with cold, dilute acid to neutralize excess base, followed by washing with cold water. Dry the organic phase over anhydrous sodium sulfate. The solvent can be removed under reduced pressure at low temperatures to yield the crude PFPE diacyl peroxide. Trustworthiness: This intermediate is potentially explosive and should be handled with extreme care, kept cold, and used promptly in the next step without unnecessary purification.
Step 2: Conversion to 1,9-Dibromoperfluoro-2,5,8-trioxanonane
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Reaction Setup: Dissolve the crude PFPE diacyl peroxide from Step 1 in a suitable fluorinated solvent in a flask equipped for photochemical or thermal initiation.
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Bromination: Add a stoichiometric amount of elemental bromine (Br₂).
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Initiation: Initiate the reaction either by heating the mixture to induce thermal decomposition of the peroxide or by irradiating with a UV lamp for photolytic cleavage. The resulting PFPE radicals react with Br₂ to form the stable C-Br bond.
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Purification: After the reaction is complete, the crude product is purified. The excess bromine and solvent are removed by distillation. Final purification is achieved by fractional vacuum distillation to yield the high-purity 1,9-Dibromoperfluoro-2,5,8-trioxanonane. Validation: The purity of the final product should be confirmed by GC-MS and ¹⁹F NMR spectroscopy.
Reactivity and Synthetic Utility
The synthetic power of 1,9-Dibromoperfluoro-2,5,8-trioxanonane lies in the reactivity of its two terminal C-Br bonds. These sites serve as handles for a variety of chemical transformations, allowing the molecule to act as a difunctional linker.
Caption: Key reaction pathways for 1,9-Dibromoperfluoro-2,5,8-trioxanonane.
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Nucleophilic Substitution: The C-Br bonds can be displaced by a wide range of nucleophiles (e.g., azides, hydroxides, alkoxides, thiolates) to generate new α,ω-difunctionalized perfluoroethers. This is the most common pathway for incorporating the PFPE segment.
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Grignard Reagent Formation: The C-Br bonds can react with magnesium to form a difunctional Grignard reagent. This transforms the electrophilic carbon centers into potent nucleophiles, enabling reactions with electrophiles like aldehydes, ketones, and CO₂.
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Polymer Synthesis: As a dibromide, it can act as a monomer in polycondensation reactions with other difunctional monomers (like diols, diamines, or dithiols) to create high-performance polymers containing a flexible, inert, and hydrophobic perfluoroether backbone.
Applications in Research and Drug Development
The unique combination of a flexible, chemically inert spacer and two reactive terminal groups makes 1,9-Dibromoperfluoro-2,5,8-trioxanonane a valuable tool in several advanced fields.
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Advanced Coatings: It can be used to synthesize block copolymers for creating superhydrophobic and oleophobic surface coatings.[1] The PFPE segment orients at the surface-air interface, dramatically lowering surface energy.
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High-Performance Elastomers: Incorporation of the flexible trioxanonane chain into polymer backbones can improve low-temperature flexibility and chemical resistance, leading to novel fluoroelastomers.
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Phase-Transfer Catalysis: Fluorinated crown ethers and quaternary ammonium salts synthesized from fluorinated building blocks have shown promise as solid-liquid phase transfer catalysts.[]
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Drug Delivery and Medical Imaging: The perfluoroether core is biocompatible and has a high capacity for dissolving gases like oxygen. Derivatives of this compound can be used to build the core of nanoparticles for drug delivery or as contrast agents in ¹⁹F Magnetic Resonance Imaging (MRI), as fluorine has no background signal in the body.[]
Handling, Safety, and Storage
Safety: Like most halogenated organic compounds, 1,9-Dibromoperfluoro-2,5,8-trioxanonane should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of vapors and contact with skin and eyes. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The C-F and C-O bonds are highly stable, making the molecule robust under normal storage conditions.
References
- Vertex AI Search. (2019). Brief Introduction of PFPE Synthesis Methods.
- ResearchGate. (2025). Perfluopolyether (PFPE) (poly)
- Echemi. PERFLUORO-1,9-DIBROMO-2,5,6-TRIOXANONANE.
- CHEMWELLS. Introduction to perfluoropolyether (PFPE).
- BOC Sciences. CAS 330562-49-7 Perfluoro-1,9-dibromo-2,5,8-trioxanonane.
- Academia.edu. Perfluopolyether (PFPE) (poly)
- Exfluor. Perfluoro-2,5,8-trioxanonyl bromide, 98%, CAS Number: 330562-45-3.
- Fluorine notes. Perfluoropolyethers.
